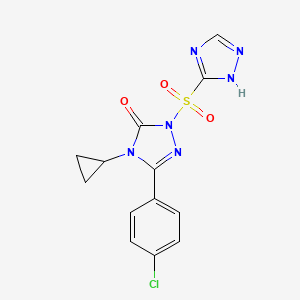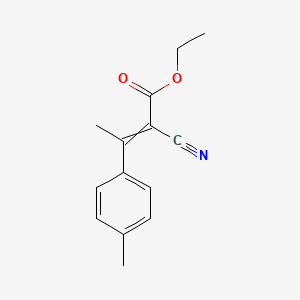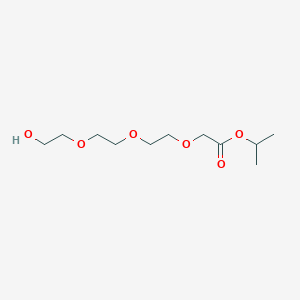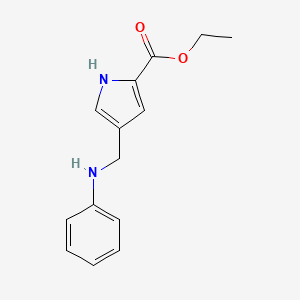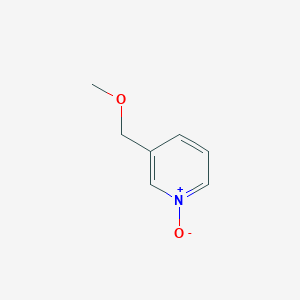
3-(Methoxymethyl)pyridine-1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxymethylpyridine N-oxide is an organic compound belonging to the class of pyridine N-oxides It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxymethylpyridine N-oxide can be synthesized through the oxidation of 3-methoxymethylpyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 3-(Methoxymethyl)pyridine-1-oxide often involves continuous flow processes using microreactors. These methods offer advantages such as improved heat exchange, better reaction control, and higher efficiency compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxymethylpyridine N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex N-oxide derivatives.
Reduction: The compound can be reduced back to 3-methoxymethylpyridine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles, including amines, alcohols, and halides, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include more complex N-oxide derivatives, reduced pyridine compounds, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-Methoxymethylpyridine N-oxide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)pyridine-1-oxide involves its interaction with specific molecular targets and pathways. As an N-oxide, it can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property is utilized in various chemical reactions, including oxidation and substitution processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpyridine N-oxide: Similar in structure but lacks the methoxymethyl group.
4-Methoxypyridine N-oxide: Similar but with the methoxymethyl group attached to the fourth position of the pyridine ring.
2-Methoxypyridine N-oxide: Similar but with the methoxymethyl group attached to the second position of the pyridine ring.
Uniqueness
This structural feature distinguishes it from other pyridine N-oxides and contributes to its specific properties and uses .
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
3-(methoxymethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO2/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
Clave InChI |
GKEMGAMONJSNNI-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C[N+](=CC=C1)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bromo-10-chloro-thieno[3,4-b][1,5]benzoxazepine](/img/structure/B8290727.png)
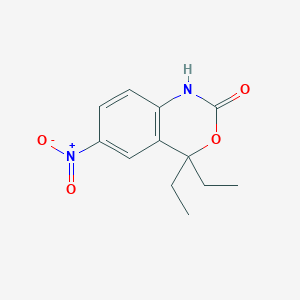
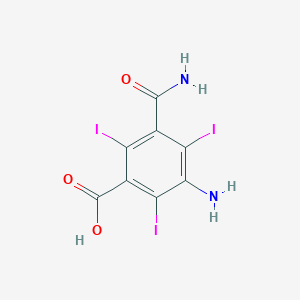

![4-[(2-Pyridyl)methylthio]benzoic acid](/img/structure/B8290768.png)

